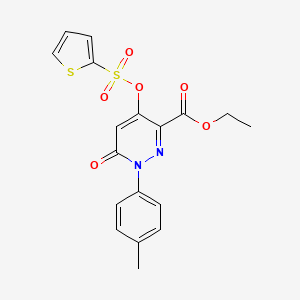
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of heterocyclic compounds, particularly those containing sulfur and nitrogen in their structures, is a significant area of research due to their versatile chemical and physical properties, which are applicable in various fields including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multicomponent reactions, providing efficient routes to complex structures. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate through multicomponent reactions showcases the complexity and efficiency of these synthetic strategies (Li, Tian, & Wang, 2013).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular conformation of synthesized compounds. For example, the crystal structure of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate was determined, revealing its triclinic system and providing insights into its molecular geometry and electronic properties (Sathiya & Senthilkumar, 2020).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds towards various reagents underlines their chemical diversity. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to produce regioisomeric pyrazoles highlights the complexity of potential chemical transformations (Mikhed’kina et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of these compounds. Studies like the one on ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, which explored its optical, thermal, and nonlinear optical properties, contribute significantly to our understanding of these aspects (Sathiya & Senthilkumar, 2020).
科学的研究の応用
Analytical Methods for Determining Antioxidant Activity
A critical presentation of important tests used to determine antioxidant activity is provided, highlighting detection mechanisms, applicability, advantages, and disadvantages. Methods based on the transfer of a hydrogen atom, electron transfer, and mixed tests involving both processes are discussed. These assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, are crucial for antioxidant analysis in various samples. Complementary methods involving electrochemical (bio)sensors offer insights into the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
ABTS/PP Decolorization Assay of Antioxidant Capacity
The ABTS•+ radical cation-based assays, widely used for determining antioxidant capacity, are analyzed to understand the reaction pathways underlying the ABTS/potassium persulfate decolorization assay. The study highlights the formation of coupling adducts with ABTS•+ by some antioxidants and the need for further elucidation of the contribution of these reactions to the total antioxidant capacity. This review underscores the complexity of comparing antioxidants using ABTS-based assays and recommends their cautious application (Ilyasov et al., 2020).
Importance of Poly(ethylene glycol) Alternatives
This review focuses on the immunogenicity of Poly(ethylene glycol) (PEG) in drug delivery and bioconjugation, highlighting the need for alternatives due to the formation of anti-PEG antibodies. The discussion includes the evaluation of promising yet imperfect alternatives to PEG and the urgent need for the development and synthesis of new materials to replace PEG in various applications, considering its wide use in nanomedicine and bioconjugation (Thai Thanh Hoang Thi et al., 2020).
特性
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHAXBRJUAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)
![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)
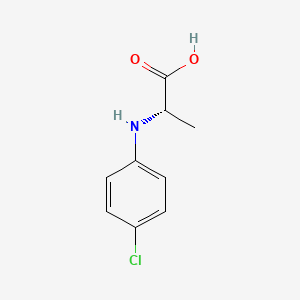
![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)
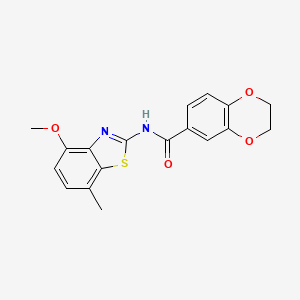
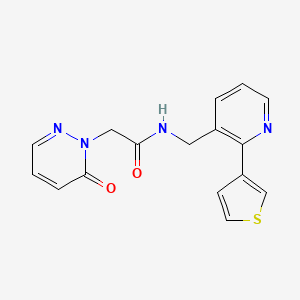

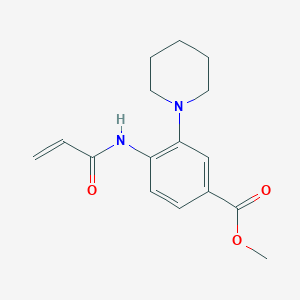
![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)